![molecular formula C14H15NO3S B2561223 N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-2-carboxamide CAS No. 2320210-86-2](/img/structure/B2561223.png)
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-2-carboxamide
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Description
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-2-carboxamide, also known as PBT2, is a small molecule drug that has been studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Huntington's disease. PBT2 has been shown to have a unique mechanism of action that involves binding to metal ions in the brain and reducing their toxic effects, which has led to interest in its potential as a new treatment option for these diseases.
Scientific Research Applications
Anticancer Activity
Benzofuran derivatives, such as the compound , have been studied for their potential anticancer properties. The structural complexity and biological relevance of benzofuran make it a valuable scaffold in medicinal chemistry. For instance, benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds, which share a similar benzofuran core, have shown promising results against human ovarian cancer cell lines .
Antimicrobial Properties
The antimicrobial potential of benzofuran compounds is well-documented. These compounds have been evaluated for their effectiveness against various microbial strains, offering a pathway for the development of new antimicrobial agents. The compound’s structure could be optimized to enhance its activity against specific pathogens .
Anti-Inflammatory Applications
Benzofuran derivatives are also recognized for their anti-inflammatory effects. The compound’s ability to modulate inflammatory pathways could be harnessed in the treatment of chronic inflammatory diseases. Research into similar compounds has revealed significant anti-inflammatory activity, which could be applicable to the compound .
Antioxidative Effects
The antioxidative capacity of benzofuran derivatives makes them candidates for combating oxidative stress-related conditions. By scavenging free radicals, these compounds can potentially prevent or ameliorate diseases caused by oxidative damage .
Antiviral Uses
Benzofuran derivatives have been explored for their antiviral activities. For example, certain benzofuran compounds have demonstrated anti-hepatitis C virus activity and are expected to be effective therapeutic drugs for hepatitis C disease. This suggests that the compound may also possess antiviral capabilities that could be further investigated .
Neuroprotective Potential
Given the broad pharmacological activities of benzofuran derivatives, there is a possibility that the compound could exhibit neuroprotective properties. This application could be particularly relevant in the context of neurodegenerative diseases, where the prevention of neuronal damage is crucial .
Organic Semiconductor Applications
Thiophene derivatives, which form part of the compound’s structure, are essential in the field of organic semiconductors. They are used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s thiophene moiety could contribute to advancements in electronic materials .
Drug Development and Synthesis
The compound’s benzofuran and thiophene components are key structural units in various biologically active medicines and synthetic chemical raw materials. Its complex structure could serve as a lead compound in drug discovery, providing a template for the synthesis of new drugs with enhanced efficacy and reduced side effects .
properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-13(12-4-2-8-19-12)15-9-14(17)6-1-3-11-10(14)5-7-18-11/h2,4-5,7-8,17H,1,3,6,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNPEZXGOXJLPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-2-carboxamide |
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